molecular formula C15H18N2O3 B2978147 N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797890-89-1

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B2978147
CAS No.: 1797890-89-1
M. Wt: 274.32
InChI Key: FWAOSANDZUZNKS-UHFFFAOYSA-N
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Description

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is a heterocyclic compound that features a spiro linkage between an isobenzofuran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves the reaction of an appropriate isobenzofuran derivative with a piperidine derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the isobenzofuran derivative reacts with an ethylamine derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is unique due to its specific spiro linkage and the presence of both isobenzofuran and piperidine rings. This structural combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-ethyl-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-5-8-15(10-17)12-7-4-3-6-11(12)13(18)20-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAOSANDZUZNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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